molecular formula C18H20N4O2S B2565714 N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1251625-47-4

N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

Cat. No.: B2565714
CAS No.: 1251625-47-4
M. Wt: 356.44
InChI Key: YIFQEKGQSVEHRA-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This acetamide derivative features a thioether linkage connecting a 4-acetylphenyl moiety to a 4-(pyrrolidin-1-yl)pyrimidine ring, a structure indicative of potential multi-target biological activity. The presence of the acetamide group is a key pharmacophore found in numerous clinically relevant compounds, contributing to activities such as enzyme inhibition and receptor modulation . The pyrrolidine-substituted pyrimidine component is a privileged structure in drug discovery, often associated with improved pharmacokinetic properties and target binding affinity. The molecular scaffold of this compound suggests potential utility as a key intermediate in the synthesis of more complex bioactive molecules or as a candidate for high-throughput screening campaigns. Researchers can leverage this compound in the investigation of novel therapeutic agents, particularly in areas where acetamide and pyrimidine derivatives have shown promise, such as the inhibition of specific enzymes . For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-13(23)14-4-6-15(7-5-14)20-17(24)12-25-18-19-9-8-16(21-18)22-10-2-3-11-22/h4-9H,2-3,10-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFQEKGQSVEHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Acetylphenyl Intermediate: The starting material, 4-acetylphenylamine, is reacted with an appropriate acylating agent under acidic or basic conditions to form the acetylphenyl intermediate.

    Pyrimidinylation: The acetylphenyl intermediate is then subjected to a nucleophilic substitution reaction with 4-(pyrrolidin-1-yl)pyrimidine under suitable conditions, such as the presence of a base like potassium carbonate in a polar aprotic solvent.

    Thioacetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Potassium carbonate, dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidinyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrimidinyl and thioacetamide groups could play a crucial role in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrimidine-Thioacetamide Derivatives

Compound Name Structure Biological Activity Key SAR Insights Synthesis Yield Reference
N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide Pyrimidine core with pyrrolidinyl and 4-acetylphenyl groups Not explicitly reported in evidence; inferred kinase/receptor modulation potential Pyrrolidinyl substitution may enhance lipophilicity and target binding affinity 81% (alkylation)
Compound 24 (N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide) Cyclopenta[b]thiophene-pyrimidine hybrid Antiproliferative activity (MCF7 cells, IC50 not reported); inhibits tyrosine kinase ATP-binding sites Cyclopenta-thiophene core enhances steric bulk for receptor interaction Not reported
Compound 154 (2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide) Oxadiazole-pyrimidine hybrid Cytotoxic against A549 cells (IC50 = 3.8 ± 0.02 μM); 25-fold selectivity over HEK cells Chlorophenyl and oxadiazole groups enhance cytotoxicity via electron-withdrawing effects Not reported
2f–2k Series (e.g., 2-{[4-(4-Chlorophenyl)-6-(naphthalen-1-yl)pyrimidin-2-yl]thio}-N-(m-tolyl)acetamide) Varied aryl substituents (naphthyl, chlorophenyl, fluorophenyl) Anti-inflammatory potential (implied); melting points 103–154°C Electron-withdrawing groups (Cl, F) improve stability; bulky substituents (naphthyl) may hinder activity 20–55%
Compound 18 (2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide) Pyrimidine-thiazole hybrid Not explicitly reported; synthesized for heterocyclic diversity Thiazole substitution diversifies π-π stacking potential 86%

Key Structure-Activity Relationship (SAR) Trends

Substituent Effects: Electron-withdrawing groups (EWGs): Chlorophenyl (Compound 154) and fluorophenyl (Compound 2h) enhance cytotoxicity and metabolic stability . Bulky substituents: Naphthalen-1-yl (Compound 2g) may reduce activity due to steric hindrance, as seen in lower yields (20%) and higher melting points . Heterocyclic moieties: Pyrrolidinyl (target compound) and oxadiazole (Compound 154) improve solubility and target affinity compared to non-heterocyclic analogues .

Synthetic Efficiency :

  • Alkylation reactions using potassium carbonate (target compound, Compound 18) achieve higher yields (81–86%) compared to sodium methylate-mediated methods (20–55% for 2f–2k) .

Biological Targets: Tyrosine kinase inhibition (Compound 24) and A2B adenosine receptor modulation (BAY 60-6583, MRS1706) highlight the diversity of pyrimidine-thioacetamide applications .

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